2-[(Trifluoromethyl)sulfanyl]phenol
Description
Significance of Organofluorine Compounds in Contemporary Chemical Sciences
Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have become indispensable in modern chemical sciences. numberanalytics.comwikipedia.org The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.com This is due to several key characteristics of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, one of the strongest in organic chemistry. wikipedia.orgmdpi.com
These unique properties have led to the widespread application of organofluorine compounds in numerous sectors. worktribe.com In the pharmaceutical industry, it's estimated that over 20% of all drugs contain at least one fluorine atom. cas.cn The inclusion of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. cas.cnbohrium.com Notable examples include the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. numberanalytics.com
In agrochemicals, organofluorine compounds are used to create more potent and stable pesticides and herbicides. wikipedia.org The materials science sector also heavily relies on these compounds for the production of advanced materials like fluoropolymers (e.g., Teflon), which are valued for their high thermal and chemical stability. worktribe.com Furthermore, organofluorine compounds such as hydrofluorocarbons (HFCs) have been used as refrigerants, although their impact on global warming is a growing concern. wikipedia.org The development of new methods for synthesizing organofluorine compounds remains an active and important area of research. bohrium.com
Strategic Role of the Trifluoromethylthio (-SCF3) Group in Molecular Design and Function
Within the vast family of organofluorine compounds, those containing the trifluoromethylthio (-SCF3) group have emerged as particularly important in molecular design, especially in the realms of medicinal chemistry and agrochemicals. unimi.itresearchgate.net The -SCF3 group is recognized for its unique combination of properties that can be strategically employed to fine-tune the characteristics of a molecule.
One of the most significant attributes of the -SCF3 group is its high lipophilicity, which is a measure of a compound's ability to dissolve in fats, oils, and lipids. unimi.itnih.gov This property is crucial for the absorption and distribution of drugs within the body, as it can improve a molecule's ability to cross cell membranes. nih.gov The -SCF3 group also possesses strong electron-withdrawing properties, which can influence a molecule's reactivity and its interactions with biological targets. unimi.it
Furthermore, the introduction of an -SCF3 group can enhance the metabolic stability of a compound. researchgate.netnih.gov This means the molecule is less likely to be broken down by enzymes in the body before it can exert its desired effect. The development of new and efficient methods for introducing the -SCF3 group into molecules is a key focus of current research, with various electrophilic, nucleophilic, and radical trifluoromethylthiolating reagents being explored. researchgate.netnih.gov
| Property | Description | Implication in Molecular Design |
| High Lipophilicity | The ability to dissolve in fats, oils, and lipids. | Can enhance the absorption and distribution of drug candidates by improving cell membrane permeability. nih.gov |
| Electron-Withdrawing Nature | Pulls electron density from adjacent parts of the molecule. | Modifies the electronic properties, influencing reactivity and interactions with biological targets. unimi.it |
| Metabolic Stability | Resistance to being broken down by metabolic processes. | Can increase the in vivo half-life of a drug, potentially leading to improved efficacy. researchgate.netnih.gov |
Overview of the Research Landscape for 2-[(Trifluoromethyl)sulfanyl]phenol and Related Phenolic Scaffolds
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are prevalent in nature and are key structural motifs in many pharmaceuticals. nih.govnsf.gov The functionalization of these phenolic scaffolds is a major area of research aimed at creating new molecules with enhanced or novel biological activities. nih.govrsc.org The introduction of fluorine-containing groups, such as the trifluoromethylthio group, onto a phenolic ring is a strategy of significant interest.
Research into compounds like this compound focuses on leveraging the properties of both the phenolic scaffold and the -SCF3 group. The synthesis of such molecules often involves the direct trifluoromethylthiolation of the corresponding phenol (B47542). nih.gov For instance, methods have been developed for the electrophilic trifluoromethylthiolation of phenols.
While specific research on this compound itself is part of a broader exploration, the general class of trifluoromethylthiolated phenols is being investigated for various potential applications. For example, related compounds are used as intermediates in the synthesis of more complex molecules. The development of new synthetic strategies, such as the Lewis-acid-mediated intramolecular trifluoromethylthiolation of alkenes with phenols, allows for the creation of complex heterocyclic structures containing the SCF3 group. acs.org The ongoing exploration of these and other synthetic methods continues to expand the library of available trifluoromethylthiolated phenolic compounds for further study and application in diverse scientific fields. bohrium.comresearchgate.net
Properties
IUPAC Name |
2-(trifluoromethylsulfanyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVDFUUJJILMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Trifluoromethyl Sulfanyl Phenol and Its Analogues
Electrophilic Trifluoromethylthiolation Approaches to Phenols
Electrophilic trifluoromethylthiolation has emerged as a prominent method for the synthesis of trifluoromethylthiolated phenols. This approach involves the reaction of a phenol (B47542) with a reagent that acts as a source of an electrophilic trifluoromethylthio (SCF3) group.
Direct Electrophilic Aromatic Trifluoromethylthiolation of Substituted Phenols
The direct electrophilic aromatic trifluoromethylthiolation of substituted phenols is a key strategy for introducing the SCF3 group onto the aromatic ring. rsc.org This method typically utilizes an electrophilic trifluoromethylthiolating reagent in the presence of a promoter. rsc.org The regioselectivity of the reaction is highly dependent on the substitution pattern of the phenol. For phenols that are unsubstituted at the para position, the functionalization is exclusively para-selective. rsc.orgrsc.org Conversely, para-substituted phenols yield ortho-substituted SCF3 products. rsc.orgrsc.org The reaction conditions, particularly the choice of promoter, are often tailored to the reactivity of the phenolic substrate.
For instance, highly reactive substrates like catechol and pyrogallol (B1678534) can undergo trifluoromethylthiolation smoothly in the presence of boron trifluoride etherate (BF3·Et2O). rsc.orgnih.gov However, less reactive phenols necessitate the use of a stronger acid promoter such as triflic acid (TfOH). rsc.orgnih.gov The reaction of 2,3-dimethylphenol, for example, is directed to the C4 position (para to the hydroxyl group) due to the strong activating and directing effect of the hydroxyl group, which overrides the steric hindrance from the ortho-methyl groups.
| Substrate | Reagent | Promoter | Product | Yield | Reference |
| Phenol | PhNHSCF3 | TfOH | 4-((Trifluoromethyl)thio)phenol | High | cas.cn |
| 2,3-Dimethylphenol | N-trifluoromethylsulfanyl aniline | BF3·Et2O / TfOH | 2,3-Dimethyl-4-((trifluoromethyl)thio)phenol | 65-75% (anticipated) | |
| Catechol | PhNHSCF3 | BF3·Et2O | 4-((Trifluoromethyl)thio)benzene-1,2-diol | Good | rsc.orgnih.gov |
| Pyrogallol | PhNHSCF3 | BF3·Et2O | 4-((Trifluoromethyl)thio)benzene-1,2,3-triol | Good | rsc.orgnih.gov |
| Estrone | PhNHSCF3 | TfOH | 2-((Trifluoromethyl)thio)estrone | Good | rsc.orgrsc.org |
| Estradiol | PhNHSCF3 | TfOH | 2-((Trifluoromethyl)thio)estradiol | Good | rsc.orgrsc.org |
Development and Application of Novel Electrophilic Trifluoromethylthiolating Reagents
The development of new and more effective electrophilic trifluoromethylthiolating reagents has been a major focus of research. chinesechemsoc.org These reagents are designed to be stable, easy to handle, and highly reactive under mild conditions. alfa-chemistry.com
One of the early and widely used reagents is N-(Trifluoromethylthio)phthalimide. chinesechemsoc.org Subsequently, a variety of other reagents have been introduced, including those based on a hypervalent iodonium (B1229267) ylide skeleton and N-trifluoromethylthiosaccharin. chinesechemsoc.org N-Trifluoromethylthiosaccharin, in particular, has demonstrated high reactivity, enabling the trifluoromethylthiolation of a broad range of nucleophiles, including electron-rich aromatics, with fast reaction rates. alfa-chemistry.comnih.gov Another class of reagents includes N-((trifluoromethyl)thio)benzenesulfonamide derivatives, which have been successfully used for the electrophilic trifluoromethylthiolation of various carbonyl compounds and aromatics. rsc.org The development of these novel reagents has significantly expanded the scope and applicability of electrophilic trifluoromethylthiolation reactions. cas.cn
| Reagent Name | Common Name/Developer | Key Features | Reference |
| N-(Trifluoromethylthio)phthalimide | Munavalli reagent | Early electrophilic trifluoromethylthiolating reagent. | chinesechemsoc.orgalfa-chemistry.com |
| Hypervalent iodonium ylide-based reagent | Shibata reagent | Electrophilic trifluoromethylthiolating reagent. | chinesechemsoc.orgalfa-chemistry.com |
| N-Trifluoromethylthiosaccharin | Shen reagent | High electrophilicity and reactivity with a wide range of nucleophiles. | chinesechemsoc.orgalfa-chemistry.comnih.gov |
| N-Trifluoromethylthio bis(phenylsulfonyl)imide | Shen reagent II | Exhibits remarkably high electrophilicity. | chinesechemsoc.org |
| N-((Trifluoromethyl)thio)benzenesulfonamide type reagent | - | Effective for trifluoromethylthiolation of carbonyls and aromatics. | rsc.org |
| N-(Trifluoromethylsulfanyl)aniline | Billard reagent | Requires activation with a Lewis or Brønsted acid promoter. | rsc.orgrsc.orgalfa-chemistry.com |
Acid-Promoted Trifluoromethylthiolation Strategies
Acid promoters play a crucial role in activating the electrophilic trifluoromethylthiolating reagent, thereby facilitating the attack on the electron-rich aromatic ring of phenols. rsc.orgrsc.org The choice of acid can significantly influence the reaction's efficiency and selectivity. rsc.org
Boron trifluoride etherate (BF3·Et2O) and triflic acid (TfOH) are commonly employed promoters. rsc.orgrsc.org While BF3·Et2O is sufficient for highly activated phenols, less reactive substrates often require the stronger Brønsted acid, TfOH, to achieve good yields. rsc.orgnih.gov For example, in the trifluoromethylthiolation of phenol using N-(trifluoromethylsulfanyl)aniline (PhNHSCF3), TfOH was found to be a more effective activator than BF3·Et2O or other weaker acids like p-toluenesulfonic acid (p-TsOH·H2O) and methanesulfonic acid (CH3SO3H). rsc.org The acid is believed to protonate the nitrogen atom of the PhNHSCF3 reagent, which increases the electrophilicity of the sulfur atom. rsc.org Dual catalytic systems, such as the combination of iron(III) chloride and diphenyl selenide (B1212193), have also been developed to activate N-trifluoromethylthiosaccharin for the trifluoromethylthiolation of phenols under mild conditions. nih.gov
| Promoter | Substrate | Reagent | Outcome | Reference |
| BF3·Et2O | Highly reactive phenols (e.g., catechol) | PhNHSCF3 | Smooth reaction | rsc.orgnih.gov |
| Triflic acid (TfOH) | Less reactive phenols | PhNHSCF3 | Required for good yields | rsc.orgnih.gov |
| Iron(III) chloride / Diphenyl selenide | Phenols | N-trifluoromethylthiosaccharin | Fast and efficient functionalization at rt–40 °C | nih.gov |
Radical-Mediated Trifluoromethylthiolation Reactions
While electrophilic pathways are common, radical-mediated reactions offer an alternative approach for the trifluoromethylthiolation of phenols. nih.gov These reactions typically involve the generation of a trifluoromethylthio radical (•SCF3), which then reacts with the phenol. researchgate.net
One strategy involves the recombination of two radical species: a phenol-derived radical and a CF3 radical. nih.gov In a biocatalytic approach, a laccase enzyme is used to generate a phenol radical cation from an unprotected phenol. nih.govnih.gov Simultaneously, a CF3 radical is generated from a reagent like Langlois' reagent or Baran's zinc sulfinate in the presence of an oxidant such as tert-butyl hydroperoxide (tBuOOH). nih.govnih.gov The recombination of these two radicals leads to the formation of the trifluoromethylated phenol. nih.gov This method is notable for its mild reaction conditions and tolerance of various functional groups. nih.govnih.gov Experiments have shown that the reaction does not proceed in the absence of the laccase or the CF3 radical source, confirming the radical-mediated pathway. nih.gov
C-H Trifluoromethylthiolation Protocols
Direct C-H trifluoromethylthiolation represents a highly atom- and step-economical approach as it avoids the need for pre-functionalized substrates. cas.cn These methods focus on the direct conversion of a C-H bond on the aromatic ring to a C-SCF3 bond. cas.cn
For phenols, electrophilic C-H trifluoromethylthiolation is a primary strategy. cas.cn The methods described in the direct electrophilic aromatic trifluoromethylthiolation of phenols are essentially C-H functionalization reactions. rsc.orgrsc.org For instance, the acid-promoted reaction of phenols with electrophilic SCF3 reagents directly substitutes a hydrogen atom on the aromatic ring. rsc.orgcas.cn Palladium-catalyzed C-H trifluoromethylthiolation has also been reported, although often requiring a directing group to achieve regioselectivity. cas.cn For example, 8-aminoquinoline (B160924) has been used as a directing group to guide the trifluoromethylthiolation to a specific C-H bond. cas.cn
Alternative Synthetic Routes to 2-[(Trifluoromethyl)sulfanyl]phenol Derivatives
Besides electrophilic trifluoromethylthiolation, other synthetic strategies can be employed to access this compound and its analogues.
One alternative involves the nucleophilic aromatic substitution of a pre-functionalized phenol. For example, the synthesis of 4-chloro-2,3-dimethylphenol (B72185) can be followed by a nucleophilic displacement of the chloride with a trifluoromethylthiolate anion, such as potassium trifluoromethylthiolate (KSCF3), in a polar aprotic solvent like dimethylacetamide (DMAc).
Another approach is the construction of the trifluoromethylthiolated phenol from a trifluoromethyl-containing building block. This often involves multiple steps, including the synthesis of a precursor that already contains the trifluoromethylthio group, which is then converted to the desired phenol derivative. For instance, 2-chloro-5-trifluoromethyl phenylamine can serve as a starting material for the synthesis of 2-methyl-3-(trifluoromethyl)phenylamine, which could potentially be converted to the corresponding phenol. evitachem.com
Furthermore, nickel-mediated cross-coupling reactions have been developed for the trifluoromethylation of phenol derivatives via C-O bond activation. osti.gov This method allows for the conversion of phenol derivatives, such as pivalates, into trifluoromethylarenes using a nickel catalyst and a trifluoromethyl source like trimethyl(trifluoromethyl)silane (TMSCF3). osti.gov While this is a trifluoromethylation rather than a trifluoromethylthiolation, it represents an important alternative strategy for modifying the phenol core.
A Lewis-acid-mediated intramolecular trifluoromethylthiolation of alkenes with phenols provides access to SCF3-containing chromane (B1220400) and dihydrobenzofuran compounds. acs.org For example, γ-substituted 2-allylphenols can undergo this reaction to form SCF3-containing chromanes in moderate to good yields. acs.org
| Synthetic Approach | Description | Example | Reference |
| Nucleophilic Aromatic Substitution | Displacement of a leaving group on the phenol ring with a trifluoromethylthiolate anion. | Reaction of 4-chloro-2,3-dimethylphenol with KSCF3. | |
| Building Block Approach | Synthesis from a precursor already containing the trifluoromethylthio group. | Use of 2-chloro-5-trifluoromethyl phenylamine as a starting material. | evitachem.com |
| Nickel-Mediated C-O Activation | Cross-coupling of phenol derivatives (e.g., pivalates) with a CF3 source. | (dcype)Ni-catalyzed reaction of 2-naphthyl pivalate (B1233124) with TMSCF3. | osti.gov |
| Intramolecular Cyclization | Lewis-acid-mediated reaction of 2-allylphenols with an electrophilic SCF3 source. | Formation of SCF3-containing chromanes from γ-substituted 2-allylphenols. | acs.org |
Nucleophilic Aromatic Substitution Pathways for Analogues
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for synthesizing analogues of this compound. This pathway involves the replacement of a substituent, typically a halide, on an aromatic ring by a nucleophile. The success of this reaction is highly dependent on the electronic properties of the aryl halide; it is significantly accelerated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.org
The generally accepted mechanism for SNAr proceeds in two steps:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
Elimination: The aromatic system is regenerated by the departure of the leaving group. libretexts.org
For the synthesis of trifluoromethylsulfanylphenol analogues, this could involve reacting a suitably activated di-substituted benzene (B151609) with either a sulfur-based nucleophile (to introduce the sulfur atom) or a hydroxyl-containing nucleophile. For example, 1-chloro-2,4-dinitrobenzene (B32670) readily reacts with dimethylamine (B145610) at room temperature, whereas chlorobenzene (B131634) does not, illustrating the powerful activating effect of nitro groups. libretexts.org This principle is applied in the synthesis of complex heterocyclic analogues. In one instance, a chloro-substituted pyrimido[1,2-b]indazole, which is electron-deficient, undergoes SNAr with various alcohol and phenol nucleophiles in the presence of potassium carbonate to yield the corresponding ether or phenoxy derivatives. nih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution for Analogue Synthesis
| Starting Material | Nucleophile | Conditions | Product Type | Reference |
| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | Ethanol, Room Temp. | N,N-dimethyl-2,4-dinitroaniline | libretexts.org |
| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | Various Alcohols/Phenols | K2CO3, Acetonitrile, Reflux | Alkoxy/Phenoxy-substituted pyrimido[1,2-b]indazoles | nih.gov |
| p-Chlorotoluene | NaOH | High Temperature/Pressure | Mixture of cresol (B1669610) isomers (via benzyne (B1209423) intermediate) | libretexts.org |
This pathway provides a versatile method for creating a library of analogues by varying the nucleophile, which can be an alcohol, phenol, or thiol, to introduce diverse functionalities onto an activated aromatic scaffold.
Strategies Involving Precursors and Functional Group Interconversions
The synthesis of this compound and its analogues often relies on the strategic modification of precursor molecules through functional group interconversions (FGI). This approach involves transforming one functional group into another, offering flexibility in synthetic design. Key strategies include the direct trifluoromethylthiolation of phenol precursors and the conversion of other functional groups into the desired hydroxyl or trifluoromethylsulfanyl moieties.
A prominent method is the direct electrophilic trifluoromethylthiolation of phenols. rsc.orgcas.cn This involves treating a phenol with a reagent that acts as a source of an electrophilic "SCF3+" equivalent. For instance, N-Trifluoromethylthiosaccharin and related reagents have been developed for this purpose, allowing for the direct installation of the SCF3 group onto electron-rich aromatic rings like phenols under mild conditions. nih.gov The regioselectivity of this reaction is influenced by the existing substituents on the phenol ring. rsc.org
Another FGI strategy involves the conversion of alcohols into more reactive leaving groups, such as sulfonates (tosylates, mesylates), which can then be displaced by a sulfur nucleophile. ub.edu While this is a common strategy in organic synthesis, its application to this specific target would require a multi-step sequence. A more direct interconversion can be seen in the preparation of β-Trifluoromethyl-tyrosine derivatives, where a phenolic alcohol is first chlorinated and then substituted by a nucleophile, showcasing a sequence of functional group manipulations on a phenol-containing precursor. researchgate.net
Protecting group strategies are also crucial. For example, a phenol's hydroxyl group can be protected, as with a tetrahydropyranyl (THP) ether, to allow for selective reactions at other positions on the aromatic ring. Following the desired transformations, the protecting group is removed to regenerate the phenol. google.com
Table 2: Functional Group Interconversion Strategies
| Precursor Type | Reaction / Reagent(s) | Transformation | Product Type | Reference |
| Phenol | Electrophilic SCF3 Reagent / Acid Promoter | C-H Trifluoromethylthiolation | Hydroxyaryl trifluoromethyl sulfide (B99878) | rsc.org |
| Phenolic Alcohol | 1) Selective α-chlorination 2) Nucleophilic substitution | Alcohol → Chloroalkyl → Substituted Alkyl | Substituted phenol derivative | researchgate.net |
| Alcohol | TsCl, pyridine | Alcohol → Tosylate | Sulfonic Ester | ub.edu |
| 4-(Trifluoromethyl)-phenol | 1) Protection (e.g., THP ether) 2) Electrophilic substitution 3) Deprotection | Phenol → Protected Phenol → Substituted Protected Phenol → Substituted Phenol | Substituted 4-(trifluoromethyl)phenol | google.com |
These FGI methods provide powerful tools for chemists, allowing them to leverage readily available starting materials and introduce the key functional groups at strategic points in the synthesis.
Sustainable and Mild Synthetic Protocols
The development of sustainable and mild synthetic protocols is a major goal in modern chemistry, aiming to reduce environmental impact, improve safety, and lower costs. For the synthesis of trifluoromethylthiolated phenols, significant progress has been made in moving away from harsh reagents and reaction conditions.
Electrochemical synthesis represents a key advancement in green chemistry. Anodic oxidation has been employed for the direct O-trifluoromethylation of electron-deficient phenols using the Langlois reagent (CF3SO2Na) as an inexpensive and stable trifluoromethylating agent. researchgate.net This method operates under mild conditions at room temperature, avoids the need for metal catalysts or chemical oxidants, and has been successfully scaled up to the gram scale. researchgate.netresearchgate.net A similar electrochemical approach has been developed for the trifluoromethylthiolation of thiophenols, highlighting the versatility of electrosynthesis in forming C-S bonds under mild, oxidant-free conditions. researchgate.net
Another avenue toward milder protocols is the development of highly reactive, yet shelf-stable, electrophilic trifluoromethylthiolating reagents. These new reagents can introduce the SCF3 group into a wide range of nucleophiles, including phenols, under mild conditions without the need for strong acid activators. nih.gov For example, trifluoromethanesulfanamide has been used for the electrophilic trifluoromethylthiolation of various substrates, including phenols and ketones, often promoted by a mild acid or Lewis acid. rsc.orgacs.org These methods are advantageous due to their operational simplicity and broad functional group tolerance. nih.gov
Mechanochemical synthesis, which uses mechanical force (e.g., grinding) to initiate reactions, offers a solvent-free alternative to traditional solution-phase chemistry. This technique has been successfully applied to synthesize trifluoromethyl-substituted heterocycles from sulfonimidamides and trifluoromethyl ketones, demonstrating a sustainable approach that minimizes solvent waste. rsc.org
Table 3: Sustainable and Mild Synthetic Protocols
| Methodology | Substrate | Reagent(s) / Conditions | Key Advantage(s) | Reference |
| Electrochemical Synthesis | Electron-deficient phenols | CF3SO2Na, Graphite electrodes, MeCN/H2O, Room Temp. | Metal-free, oxidant-free, mild conditions, scalable. | researchgate.netresearchgate.net |
| Electrophilic Thiolation | Phenols | N-Trifluoromethylthiosaccharin, TfOH | Mild conditions, high efficiency for electron-rich phenols. | rsc.org |
| Electrophilic Thiolation | Allylsilanes | Trifluoromethanesulfanamide, CH3COCl | Mild conditions, efficient for allylic systems. | acs.org |
| Mechanochemistry | Sulfonimidamides | β-alkoxyvinyl trifluoromethylketones, Ball-milling | Solvent-free, sustainable. | rsc.org |
These innovative protocols demonstrate a clear trend towards more efficient, safer, and environmentally benign methods for the synthesis of this compound and its valuable analogues.
Chemical Reactivity and Mechanistic Investigations of 2 Trifluoromethyl Sulfanyl Phenol
Electrophilic Aromatic Substitution (SEAr) Reactivity of the Phenolic Core
The phenolic core of 2-[(Trifluoromethyl)sulfanyl]phenol is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions fundamental to the functionalization of aromatic compounds. The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the trifluoromethylthio (-SCF3) group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack. rsc.orgresearchgate.net
In the case of this compound, the directing effects of these two groups are synergistic. The hydroxyl group strongly activates the positions ortho and para to it, while the -SCF3 group deactivates the entire ring but most strongly at the meta position relative to itself. This results in a high degree of regioselectivity in SEAr reactions, with substitution occurring predominantly at the positions activated by the hydroxyl group.
Research has demonstrated the successful electrophilic trifluoromethylthiolation of various phenols. rsc.orgrsc.org For instance, the reaction of phenols with N-(trifluoromethylsulfanyl)aniline in the presence of a promoter like boron trifluoride etherate or triflic acid leads to the formation of trifluoromethylthiolated phenols. rsc.orgrsc.org Phenols unsubstituted at the para position yield exclusively para-substituted products, while para-substituted phenols give ortho-substituted products. rsc.orgrsc.org
Further functionalization of trifluoromethylthiolated phenols has been achieved through various electrophilic aromatic substitution reactions. For example, 4-(trifluoromethylthio)phenol (B1307856) has been successfully subjected to bromination, iodination, and nitration. rsc.orgrsc.orgresearchgate.net Nitration of 4-(trifluoromethylthio)phenol with 65% nitric acid yields the mono-nitrated product selectively. rsc.org Dinitration can be achieved under more forcing conditions using a mixture of concentrated sulfuric and nitric acids. rsc.org
The table below summarizes the outcomes of various electrophilic aromatic substitution reactions on trifluoromethylthiolated phenols.
| Starting Material | Reagent(s) | Product(s) | Reference(s) |
| Phenol (B47542) | PhNHSCF3, BF3·Et2O or TfOH | 4-[(Trifluoromethyl)sulfanyl]phenol | rsc.org, rsc.org |
| p-Cresol | PhNHSCF3, BF3·Et2O or TfOH | 4-Methyl-2-[(trifluoromethyl)sulfanyl]phenol | rsc.org, rsc.org |
| 4-(Trifluoromethylthio)phenol | NBS | 2-Bromo-4-[(trifluoromethyl)sulfanyl]phenol | rsc.org, researchgate.net |
| 4-(Trifluoromethylthio)phenol | NIS | 2-Iodo-4-[(trifluoromethyl)sulfanyl]phenol | rsc.org, researchgate.net |
| 4-(Trifluoromethylthio)phenol | HNO3 | 2-Nitro-4-[(trifluoromethyl)sulfanyl]phenol | rsc.org, rsc.org, researchgate.net |
| 4-(Trifluoromethylthio)phenol | HNO3/H2SO4 | 2,6-Dinitro-4-[(trifluoromethyl)sulfanyl]phenol | rsc.org |
Transformations of the Trifluoromethylthio Group
The trifluoromethylthio group (-SCF3) itself can undergo chemical transformations, primarily oxidation and reduction, leading to the formation of other important functional groups.
Oxidative Derivatization to Sulfoxides and Sulfones
The sulfur atom in the trifluoromethylthio group is in a low oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. jchemrev.com This transformation significantly alters the electronic properties of the substituent, with the sulfoxide (-SOCF3) and sulfone (-SO2CF3) groups being even more strongly electron-withdrawing than the parent -SCF3 group.
A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide, peroxy acids, and metal-based catalysts. jchemrev.comresearchgate.net The selective oxidation of sulfides to sulfoxides can be achieved under carefully controlled conditions, while more vigorous oxidation leads to the formation of the sulfone. jchemrev.com For example, the oxidation of sulfides to sulfoxides can be carried out using hydrogen peroxide with a molybdenum(VI) salt as a catalyst. researchgate.net
The synthesis of 18F-labeled aryl trifluoromethyl sulfoxides and sulfones has been reported, highlighting the importance of these motifs in fields like positron emission tomography (PET). d-nb.info In one approach, thiophenols are converted to their corresponding sulfinyl chlorides, which are then reacted with an 18F-fluorinating agent to yield the desired 18F-labeled aryl trifluoromethyl sulfoxides. d-nb.info
Reductive Conversions
The trifluoromethylthio group can be reduced to a thiol group (-SH). This transformation is less common than oxidation but provides a route to another important class of sulfur-containing compounds. The reduction can be achieved using various reducing agents. For instance, an in situ reduction of a trifluoromethanesulfonyl group to a trifluoromethylthio group has been realized using copper(I) chloride. researchgate.net
Reactivity and Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile functional handle that can be readily derivatized. nih.gov Common reactions include etherification and esterification, which can be used to protect the hydroxyl group or to introduce new functionalities into the molecule. nih.gov
For example, the hydroxyl group of this compound can be alkylated or acylated under standard conditions. The reaction of the phenol with an alkyl halide in the presence of a base will yield the corresponding ether, while reaction with an acyl chloride or anhydride (B1165640) will produce the ester. These reactions are often employed in multi-step syntheses to modify the properties of the molecule or to prepare it for subsequent transformations. nih.gov
The phenolic hydroxyl group can also participate in intramolecular reactions. For example, the intramolecular cyclization of 2-allylphenols can lead to the formation of substituted dihydrobenzofurans. rsc.org
Coupling Reactions and Complex Molecular Architectures
The development of cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and this compound and its derivatives can serve as valuable building blocks in these transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. mdpi.com Phenol derivatives can also be used as coupling partners after activation of the hydroxyl group to a better leaving group, such as a tosylate, mesylate, or nonaflate. mdpi.com
Derivatives of this compound have been successfully employed in Suzuki-Miyaura cross-coupling reactions. acs.orgmdpi.com For instance, a benzyl-substituted derivative of 4-(trifluoromethylthio)phenol has been shown to undergo Suzuki-Miyaura coupling with phenylboronic acid. rsc.orgresearchgate.net Furthermore, various trifluoromethylated pyrimido[1,2-b]indazole derivatives have been functionalized via Suzuki-Miyaura cross-coupling reactions. mdpi.com
The table below provides an example of a Suzuki-Miyaura cross-coupling reaction involving a derivative of a trifluoromethylthiolated phenol.
| Aryl Halide/Triflate | Boronic Acid | Catalyst/Base | Product | Reference(s) |
| 4-Bromobenzyl ether of 4-(trifluoromethylthio)phenol | Phenylboronic acid | Pd(PPh3)4/Na2CO3 | 4-(Biphenyl-4-ylmethoxy)phenyl(trifluoromethyl)sulfane | rsc.org, researchgate.net |
| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 4-Methoxyphenylboronic acid | PdCl2(PPh3)2/Na2CO3 | 4-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | mdpi.com |
Cyclization Reactions and Heterocycle Formation
The presence of the hydroxyl and trifluoromethylsulfanyl groups on the aromatic ring of this compound and its derivatives opens up pathways for various cyclization reactions to form heterocyclic compounds. These reactions are significant for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. rhhz.net
One notable example involves the reaction of 2-allylphenol (B1664045), a related phenolic compound. When 2-allylphenol is treated with an electrophilic trifluoromethylthiolating reagent, it initially undergoes para-substitution to yield the corresponding p-SCF3 analogue. This intermediate then undergoes an addition/cyclization sequence, resulting in the formation of a di-trifluoromethylthio substituted 2,3-dihydrobenzofuran (B1216630) derivative. rsc.orgrsc.org
Furthermore, the trifluoromethylthiolation of internal alkynes with reagents like PhNHSCF3 can lead to the formation of trifluoromethylthiolated benzofurans. rsc.org While not directly starting from this compound, this demonstrates the utility of trifluoromethylthiolation in constructing benzofuran (B130515) rings, a core structure in many bioactive compounds. The incorporation of the trifluoromethylthio group is of particular interest as it can enhance properties such as lipophilicity and metabolic stability. rhhz.netrsc.org
The broader field of synthetic chemistry has seen the development of various methods for synthesizing SCF3-containing heterocycles. rhhz.net For instance, cascade cyclization of N-benzyl-N-(2-ethynylaryl)amides with AgSCF3 has been used to produce SCF3-substituted dibenzazepines or dioxodibenzothiazepines. rhhz.net Additionally, photocatalytic trifluoromethylthiolation of acrylamides using N-trifluoromethylthiosaccharin can lead to cyclized products. rhhz.net These examples, while not directly involving this compound as a starting material, highlight the diverse strategies available for incorporating the trifluoromethylthio group into heterocyclic systems, a transformation that could potentially be adapted for derivatives of this compound.
Table 1: Examples of Heterocycle Formation via Trifluoromethylthiolation
| Starting Material Type | Reagent(s) | Resulting Heterocycle | Citation |
| 2-Allylphenol | Electrophilic SCF3 reagent | Di-trifluoromethylthio substituted 2,3-dihydrobenzofuran | rsc.orgrsc.org |
| Internal Alkynes | PhNHSCF3 | 3-(Trifluoromethyl)thio derivatives of benzofurans | rsc.org |
| N-benzyl-N-(2-ethynylaryl)amides | AgSCF3 | SCF3-substituted dibenzazepines or dioxodibenzothiazepines | rhhz.net |
| Acrylamides | N-trifluoromethylthiosaccharin | Cyclized products | rhhz.net |
Reaction Mechanisms and Transient Intermediates in Trifluoromethylthiolation
The trifluoromethylthiolation of phenols, including the formation of this compound and its subsequent reactions, proceeds through various mechanisms involving reactive intermediates. Understanding these pathways is crucial for optimizing reaction conditions and predicting product outcomes.
Electrophilic Trifluoromethylthiolation:
A common method for introducing the SCF3 group onto a phenol is through electrophilic aromatic substitution. Reagents such as N-(trifluoromethylthio)saccharin or N-(trifluoromethylsulfanyl)aniline (PhNHSCF3) are often employed, sometimes in the presence of a promoter like a Lewis acid (e.g., BF3·Et2O) or a strong acid (e.g., triflic acid). rsc.orgrsc.orgacs.orgnih.gov
A proposed mechanism for the dual-catalytic trifluoromethylthiolation of phenols using N-(trifluoromethylthio)saccharin, iron(III) chloride (a Lewis acid), and diphenyl selenide (B1212193) (a Lewis base) involves the following steps:
Activation of the SCF3 Reagent: The Lewis acid, FeCl3, activates the N-(trifluoromethylthio)saccharin. nih.gov
Formation of a More Reactive Species: The activated species reacts with the Lewis base, diphenyl selenide, to generate a trifluoromethylated selenium cation. This selenium cation is significantly more electrophilic than the iron-activated saccharin (B28170) intermediate. nih.gov
Electrophilic Attack: The highly reactive selenium cation then undergoes electrophilic aromatic substitution with the phenol to yield the trifluoromethylthiolated product and regenerate the Lewis base catalyst. nih.gov
The high regioselectivity often observed in these reactions, typically favoring the para-product, is attributed to the steric bulk of the proposed trifluoromethylthiolated diphenyl selenium cation intermediate. nih.gov
Radical Trifluoromethylthiolation:
In some cases, trifluoromethylthiolation can proceed via a radical mechanism. For instance, visible-light-mediated synthesis of trifluoromethylthiolated arenes from arenediazonium salts and a shelf-stable SCF3 source suggests the involvement of radical intermediates. thieme-connect.com
A plausible mechanism involves:
Single Electron Transfer (SET): The photocatalyst, upon excitation by visible light, reduces the arenediazonium salt via SET to form an aryl radical. thieme-connect.com
Reaction with SCF3 Source: The aryl radical then reacts with a transient dimer, CF3SSCF3, which is generated from the trifluoromethylthiolating reagent under light irradiation. thieme-connect.com
Formation of a Trivalent Sulfur Radical: This reaction forms a trivalent sulfur radical intermediate. thieme-connect.com
Oxidation and Product Formation: The trivalent sulfur radical is then oxidized by another molecule of the diazonium salt, generating a cationic species and another aryl radical to continue the catalytic cycle. The final cationic intermediate reacts with a nucleophile in the reaction medium to afford the desired trifluoromethylthiolated arene. thieme-connect.com
Electron Paramagnetic Resonance (EPR) spectroscopy studies have provided evidence for the formation of trifluoromethylsulfur radicals (CF3S•) as key intermediates in these types of reactions. thieme-connect.com
Table 2: Key Intermediates in Trifluoromethylthiolation Reactions
| Reaction Type | Key Intermediate(s) | Evidence/Proposed by | Citation |
| Dual-Catalytic Electrophilic Trifluoromethylthiolation | Trifluoromethylated selenium cation | Proposed mechanism based on catalyst requirements | nih.gov |
| Visible-Light-Mediated Radical Trifluoromethylthiolation | Aryl radical, Trivalent sulfur radical, CF3S• radical | EPR spectroscopy, Proposed mechanism | thieme-connect.com |
| Acid-Promoted Electrophilic Trifluoromethylthiolation | Activated PhNHSCF3-acid complex | Not explicitly detailed, but implied by the use of acid promoters | rsc.orgrsc.org |
Structural Diversification and Synthesis of 2 Trifluoromethyl Sulfanyl Phenol Derivatives and Analogues
Investigation of Positional Isomers (Ortho-, Meta-, and Para-Substituted Trifluoromethylthiophenol)
The position of the trifluoromethylthio group on the phenol (B47542) ring significantly impacts the compound's physical and chemical properties. The synthesis of these positional isomers—ortho-, meta-, and para-trifluoromethylthiophenol—can be achieved through various synthetic routes.
One common approach involves the electrophilic trifluoromethylthiolation of phenols. For instance, the reaction of phenol with an electrophilic trifluoromethylthiolating reagent like N-(trifluoromethylsulfanyl)aniline in the presence of a promoter such as boron trifluoride etherate can yield the para-substituted product with high selectivity. rsc.org The synthesis of the meta-isomer can be achieved through methods like the nucleophilic aromatic substitution of 1,3-difluorobenzene (B1663923) with a trifluoromethanesulfinate salt.
The electronic nature of the trifluoromethylthio group, a strong electron-withdrawing substituent, enhances the acidity of the phenolic proton compared to unsubstituted phenol. This effect is most pronounced in the para-isomer due to direct resonance delocalization of the negative charge of the corresponding phenoxide ion. The varying steric and electronic environments of the ortho, meta, and para isomers also lead to differences in their reactivity in subsequent chemical transformations. For example, the accessibility of the phenolic hydroxyl group and the electron density of the aromatic ring are altered, influencing their participation in reactions like etherification, esterification, and electrophilic aromatic substitution.
| Isomer | Common Synthetic Route | Key Property Influence |
| Ortho- | Electrophilic trifluoromethylthiolation of a para-substituted phenol. rsc.org | Steric hindrance from the adjacent -SCF3 group can influence reactivity at the hydroxyl group. |
| Meta- | Nucleophilic aromatic substitution on a di-substituted benzene (B151609) ring. | Electronic effects are primarily inductive, influencing the overall electron density of the ring. |
| Para- | Electrophilic trifluoromethylthiolation of phenol. | Strong electron-withdrawing effect through resonance, significantly increasing the acidity of the phenol. |
Synthesis and Characterization of Bis- and Poly-substituted 2-[(Trifluoromethyl)sulfanyl]phenol Derivatives
The synthesis of bis- and poly-substituted this compound derivatives allows for the fine-tuning of molecular properties. These derivatives can be prepared by introducing additional functional groups onto the trifluoromethylthiophenol scaffold or by starting with an already substituted phenol.
Methods for creating these complex molecules include the "cyclization-cleavage" approach, where base-catalyzed reactions between α,β-unsaturated ketones and polymer-bound acetonyl groups lead to highly substituted phenols. researchgate.net Palladium-catalyzed C-H oxygenation is another powerful tool for introducing hydroxyl groups onto aryl C-H bonds, enabling the synthesis of polysubstituted phenols from various starting materials. researchgate.net For instance, the reaction of 2-arylpyridine derivatives can yield ortho-hydroxylation products. researchgate.net
The characterization of these derivatives involves a suite of spectroscopic techniques. ¹H and ¹⁹F NMR spectroscopy are particularly crucial for confirming the substitution pattern and the integrity of the trifluoromethylthio group. Mass spectrometry helps to determine the molecular weight and fragmentation patterns, while infrared spectroscopy confirms the presence of key functional groups like the hydroxyl and trifluoromethyl groups.
Comparative Studies with Phenolic Analogues Bearing Related Fluorinated Chalcogen Groups (e.g., Pentafluorosulfanyl, Trifluoromethylselanyl)
To better understand the role of the trifluoromethylsulfanyl group, comparative studies with phenolic analogues containing other fluorinated chalcogen groups, such as pentafluorosulfanyl (-SF5) and trifluoromethylselanyl (-SeCF3), are highly informative.
The pentafluorosulfanyl group is often referred to as a "super-trifluoromethyl group" due to its high thermal and chemical stability, electronegativity, and lipophilicity. mdpi.com The synthesis of SF5-containing phenols can be achieved through methods like the oxidation of pentafluorosulfanyl-substituted anisoles and phenols. beilstein-journals.org Comparative studies have shown that SF5 analogues of established compounds can exhibit improved potency in biological applications. beilstein-journals.org
The synthesis of trifluoromethylselanyl phenols involves the introduction of the -SeCF3 group onto a phenolic ring. The properties of these compounds are influenced by the distinct electronic and steric characteristics of the trifluoromethylselanyl group compared to its sulfur analogue.
| Fluorinated Chalcogen Group | Key Properties |
| -SCF3 | Strong electron-withdrawing character, enhances lipophilicity. rsc.orgnbinno.com |
| -SF5 | Higher thermal and chemical stability, greater electronegativity and lipophilicity compared to -SCF3. mdpi.com |
| -SeCF3 | Different bond lengths and angles compared to -SCF3, leading to altered steric and electronic profiles. |
Incorporation into Macrocyclic Systems (e.g., Phthalocyanines)
The unique properties of this compound and its derivatives make them valuable building blocks for incorporation into larger, more complex structures like phthalocyanines. Phthalocyanines are large, aromatic macrocycles that have applications as functional dyes in areas like photodynamic therapy and organic electronics. beilstein-journals.org
The synthesis of phthalocyanines bearing trifluoromethylsulfanylphenoxy groups typically involves a multi-step process. First, a phthalonitrile (B49051) precursor substituted with the desired trifluoromethylsulfanylphenoxy group is synthesized. This is often achieved through a nucleophilic aromatic substitution reaction between a nitrophthalonitrile and a trifluoromethylsulfanyl-substituted phenol in the presence of a base. researchgate.net The resulting substituted phthalonitrile then undergoes a cyclotetramerization reaction, often in the presence of a metal salt, to form the final metallophthalocyanine. researchgate.net
The introduction of trifluoromethylsulfanyl groups can enhance the solubility of phthalocyanines in organic solvents and influence their electronic properties, which in turn affects their photophysical characteristics such as their absorption and emission spectra. researchgate.net
Elucidation of Structure-Reactivity and Structure-Property Relationships in Derivatized Scaffolds
Understanding the relationship between the structure of these derivatized scaffolds and their resulting reactivity and properties is a key area of research. The position and nature of substituents on the this compound core have a profound impact on the molecule's behavior.
The concept of isomerism is fundamental to understanding these relationships. numberanalytics.com Structural isomers, with the same molecular formula but different atomic connectivity, can exhibit significantly different physical and chemical properties. numberanalytics.comdocbrown.info For instance, the placement of the trifluoromethylthio group (ortho, meta, or para) alters the electronic distribution within the aromatic ring, which directly affects the compound's acidity and reactivity in electrophilic substitution reactions.
Furthermore, the introduction of additional functional groups can lead to steric hindrance, which can influence reaction rates and regioselectivity. numberanalytics.com By systematically modifying the structure of this compound derivatives and analyzing the resulting changes in their properties, researchers can develop a predictive understanding of how to design molecules with specific desired characteristics for various applications. This iterative process of synthesis, characterization, and analysis is crucial for the development of new functional materials and therapeutic agents.
Advanced Applications in Chemistry and Materials Science
Role as Versatile Synthetic Intermediates and Building Blocks
2-[(Trifluoromethyl)sulfanyl]phenol is recognized as a versatile building block in organic synthesis. cymitquimica.commerckmillipore.com Organic building blocks are functionalized molecules that form the basic components for constructing more complex molecular architectures. merckmillipore.com The presence of the trifluoromethylthio group (-SCF3) in conjunction with the phenolic hydroxyl group allows for a wide range of chemical transformations. This makes the compound a valuable starting material for creating new pharmaceuticals and agrochemicals. nbinno.com The -SCF3 group itself is a key feature, known to enhance the lipophilicity and electron-withdrawing characteristics of a molecule, which can lead to improved bioavailability of potential drug candidates. acs.org
The utility of trifluoromethyl-containing building blocks is well-established in synthetic chemistry. For instance, trifluoromethyl vinyl sulfide (B99878) is used in cycloaddition reactions to create complex heterocyclic structures like isoxazolidines, which are relevant in pharmaceutical and agrochemical development. nih.gov Similarly, the development of reagents for introducing the -SCF3 group into various organic molecules is an active area of research, highlighting the importance of this functional group in modern chemistry. acs.org The strategic incorporation of the -SCF3 group can significantly alter the physicochemical and biological properties of a molecule. acs.org
Contributions to Medicinal Chemistry Scaffolds
The trifluoromethylsulfanyl group is increasingly utilized in the design of new drugs. Its incorporation into a molecule can dramatically influence its biological activity and pharmacokinetic profile.
Influence of the -SCF3 Group on Lipophilicity and Bioavailability of Compounds
The trifluoromethylthio (-SCF3) group is a key functional group in medicinal chemistry, valued for its ability to modify a molecule's properties. enamine.netenamine.net It is known for its high lipophilicity, which describes a compound's ability to dissolve in fats, oils, and lipids. iris-biotech.de This property is crucial for a drug's ability to pass through cell membranes and the blood-brain barrier, which can lead to increased bioavailability. enamine.net
The lipophilicity of the -SCF3 group is significantly higher than that of the more common trifluoromethyl (-CF3) group. nih.govresearchgate.net For example, the calculated partition coefficient (clogP), a measure of lipophilicity, is 1.95 for methyl-SCF3 compared to 1.11 for methyl-CF3. nih.govresearchgate.net This increased lipophilicity can enhance membrane permeability and, in some cases, improve the metabolic stability of drug molecules. nih.govresearchgate.net Studies have shown that adding a -SCF3 group to amino acids increases the local hydrophobicity of peptides, which can lead to higher membrane permeability and greater stability against enzymatic degradation. iris-biotech.de However, the relationship between the degree of fluorination and lipophilicity can be complex and is not always linear. nih.gov
The introduction of fluorine-containing groups like -SCF3 is a widely used strategy in drug design to enhance metabolic stability and lipophilicity. iris-biotech.de This can lead to an improved pharmacological profile, potentially allowing for reduced drug dosages. iris-biotech.de
Table 1: Comparison of Lipophilicity Parameters
| Functional Group | Hansch-Leo Parameter (π) | clogP (of Methyl-derivative) |
|---|---|---|
| -SCF3 | 1.44 iris-biotech.de | 1.95 nih.govresearchgate.net |
Utility in the Synthesis of Heterocyclic Drug Precursors
This compound serves as a valuable precursor in the synthesis of heterocyclic compounds, which are a cornerstone of many pharmaceuticals. The reactivity of the phenol (B47542) group allows for the construction of various ring systems. For example, derivatives of phenols can be used to synthesize complex heterocyclic structures that are evaluated for their biological activities. researchgate.net
The synthesis of pyrazole (B372694) derivatives, a class of nitrogen-containing heterocycles with a wide range of pharmacological activities, often involves precursors that can be derived from substituted phenols. nih.gov These pyrazole derivatives have shown promise as antimicrobial agents. nih.gov Similarly, trifluoromethyl-containing building blocks are crucial for creating trifluoromethylpyridines, which are key components in numerous agrochemicals and pharmaceuticals. nih.gov The synthesis of such heterocyclic systems can involve cyclocondensation reactions using trifluoromethyl-containing precursors. nih.gov The development of new methods for synthesizing heterocycles is an active area of research with broad applications in drug discovery. amazonaws.com
Design of Compounds with Potential Enzyme Modulation (e.g., Competitive Inhibition)
The unique electronic properties of the trifluoromethylthio group make it a valuable component in the design of enzyme inhibitors. acs.org Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, a common mechanism of action for many drugs. For instance, compounds containing the trifluoromethyl group have been designed as selective inhibitors of enzymes like phenylethanolamine N-methyltransferase (PNMT). nih.gov The steric bulk and electron-withdrawing nature of the trifluoromethyl group can contribute to selective binding to the target enzyme. nih.gov
The trifluoromethylthio group has been incorporated into compounds designed to inhibit metalloenzymes, a class of enzymes that contain a metal ion in their active site. google.com Furthermore, heteroaryl compounds containing a trifluoromethylthio group have been investigated as inhibitors of the SUMO-activating enzyme, which is involved in a variety of cellular processes. google.com The development of synthetic methods to create α-trifluoromethylthio-β-amino acids opens up possibilities for creating novel enzyme inhibitors, as these structures can be incorporated into peptide-like molecules. researchgate.net The design of such compounds often aims for competitive inhibition, where the inhibitor molecule competes with the natural substrate for binding to the enzyme's active site.
Utility in Agrochemical Development
The structural features of this compound and its derivatives are also highly relevant to the agrochemical industry, particularly in the development of new crop protection agents.
Intermediates for Fungicides and Bactericides
Substituted phenols and their derivatives are important intermediates in the synthesis of agrochemicals, including fungicides and bactericides. nbinno.com The trifluoromethylthio group is a common feature in many modern agrochemicals due to its ability to enhance biological activity. enamine.netenamine.net For example, amide fungicides, which are effective against a range of fungal diseases in crops, can be synthesized from precursors that incorporate trifluoromethyl groups. nih.gov
Compounds containing sulfonamide groups, which can be derived from intermediates like this compound, have shown broad-spectrum fungicidal activity. mdpi.com Research has demonstrated that certain sulfonamide derivatives exhibit excellent activity against fungi like Botrytis cinerea. mdpi.com Furthermore, pyrazole derivatives containing trifluoromethylphenyl groups have been synthesized and shown to be effective growth inhibitors of antibiotic-resistant bacteria, including MRSA. nih.gov The synthesis of novel trifluoromethyl pyrimidine (B1678525) derivatives has also yielded compounds with good in vitro antifungal activities against various plant pathogens. nih.gov The continuous development of new agrochemicals is crucial for managing crop diseases and ensuring food security. thieme-connect.comgoogle.com
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2-hydroxyphenyl trifluoromethyl sulfide |
| trifluoromethyl vinyl sulfide |
| isoxazolidines |
| methyl-SCF3 |
| methyl-CF3 |
| pyrazole derivatives |
| trifluoromethylpyridines |
| phenylethanolamine N-methyltransferase |
| α-trifluoromethylthio-β-amino acids |
| amide fungicides |
| sulfonamide derivatives |
| Botrytis cinerea |
| trifluoromethyl pyrimidine derivatives |
Application in Advanced Material Science
The introduction of fluorinated groups is a key strategy for designing advanced materials with tailored properties such as hydrophobicity, thermal stability, and specific optical and electronic characteristics.
Fluorinated polymers are a significant class of materials known for their chemical inertness, low surface energy, and thermal stability. buyersguidechem.com Phenolic compounds are fundamental monomers in the synthesis of various polymers, including novolaks and polyamides. google.com While the direct polymerization of this compound is not widely documented, fluorinated phenols, in general, are used to create polymers with desirable properties. For instance, fluorinated polyamides have been synthesized from 2-trifluoromethyl-4,4′-diaminodiphenylether, yielding polymers with high thermal stability and good solubility in organic solvents. researchgate.net
The presence of the -SCF3 group would be expected to impart significant hydrophobicity to a polymer chain. This is because fluorinated alkyl groups have low polarizability and reduce surface energy. buyersguidechem.com This principle is widely applied in the creation of superhydrophobic surfaces. Coatings formulated with fluorinated compounds can exhibit extreme water repellency, a property valuable for self-cleaning surfaces, anti-corrosion, and reduced drag. chinachemicalproducts.com For example, coatings developed from silane/siloxane modified with fluorinated additives have demonstrated superior hydrophobic performance. chinachemicalproducts.com The incorporation of a molecule like this compound into a polymer backbone or as a side chain could therefore be a viable strategy for producing advanced hydrophobic materials.
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the technological basis for modern displays. The introduction of fluorine atoms into liquid crystal molecules is a crucial design element, as it can significantly alter key physical properties such as dielectric anisotropy, viscosity, and mesophase morphology. rsc.org
Phenol derivatives are important intermediates in the multi-step synthesis of liquid crystal monomers. labinsights.nl Specifically, trifluoromethyl-substituted phenols are recognized as valuable building blocks for liquid crystal materials used in thin-film-transistor (TFT) displays. labinsights.nl Although direct studies on liquid crystals containing the this compound moiety are scarce, the related pentafluorosulfanyl (SF5) group, considered a "super-trifluoromethyl" group, has been shown to induce high dielectric anisotropy in nematic liquid crystals. aksci.com Given the strong dipole moment associated with the C-S-C-F bonds, it is plausible that incorporating this compound into a calamitic (rod-like) molecular structure could lead to materials with interesting and potentially useful liquid crystalline properties.
Table 2: Influence of Fluorine-Containing Groups on Liquid Crystal Properties
| Functional Group | Effect on Properties | Reference |
|---|---|---|
| Fluoro (-F) | Modifies dielectric and optical anisotropy, viscosity | rsc.org |
| Trifluoromethyl (-CF3) | Increases polarity, can influence mesophase stability | labinsights.nl |
High-energy-density materials (HEDMs) are compounds that release large amounts of energy upon decomposition. A common strategy in the design of new HEDMs is the incorporation of fluorine-containing groups, such as -CF3, into an energetic molecular framework. The formation of strong H-F bonds during detonation can contribute significantly to the total energy release. researchgate.net
While there is no specific literature on HEDMs derived from this compound, research on related compounds demonstrates the viability of this approach. For example, salts have been synthesized from 2,6-dinitro-4-(trifluoromethyl)phenol (B1345968) and various nitrogen-rich azoles. researchgate.net These materials have been classified as HEDMs, exhibiting acceptable thermal stability and high calculated detonation performance. researchgate.net The synthesis of poly-1,2,3-triazole compounds substituted with trifluoromethyl groups has also yielded dense, stable energetic materials with detonation properties comparable to TNT. buyersguidechem.com These examples underscore the potential of using functionalized trifluoromethyl phenols as scaffolds for creating novel energetic materials.
Table 3: Calculated Energetic Properties of a Representative Fluorinated Energetic Compound
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
|---|---|---|---|
| Imidazolium salt of 2,6-dinitro-4-(trifluoromethyl)phenol | 1.675 | 7887 | 26.0 |
Data derived from computational studies for compound 1 in researchgate.net.
The synthesis of modern synthetic dyes often involves the use of functionalized aromatic intermediates to achieve specific colors and performance properties like lightfastness. rsc.org Trifluoromethyl-substituted anilines and phenols are listed as important intermediates in the production of dyes and pigments. usitc.gov The electron-withdrawing nature of the -CF3 group can significantly influence the electronic transitions within a dye molecule, thereby affecting its color and photophysical properties.
While direct evidence for the use of this compound as a dye intermediate is limited, related compounds are known to be used. For example, 2-(ethylsulfonyl)-5-(trifluoromethyl)benzenamine is a listed precursor for C.I. Azoic Diazo Component 19. mst.dk Furthermore, fluorine-containing groups have been incorporated into various classes of dyes, including azo dyes and phthalocyanines, to modify their properties. acs.org The synthesis of push-pull dyes, which have applications in nonlinear optics and as fluorescent probes, has utilized the related pentafluorosulfanyl (SF5) group as a strong electron acceptor. This suggests that the this compound scaffold could be a valuable precursor for creating specialized dyes with tailored electronic and optical properties.
Spectroscopic Characterization Techniques for Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2-[(Trifluoromethyl)sulfanyl]phenol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton, carbon, and fluorine environments within the molecule.
¹H NMR for Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of protons in this compound. The aromatic protons of similar phenolic compounds typically resonate in the range of 6.5–7.5 ppm. The hydroxyl proton signal is generally observed between 8–10 ppm, and its exact position can be influenced by factors such as solvent and hydrogen bonding. The specific chemical shifts and coupling patterns of the aromatic protons provide valuable information about the substitution pattern on the benzene (B151609) ring.
| Proton Type | Typical Chemical Shift (δ, ppm) | Influencing Factors |
|---|---|---|
| Aromatic Protons | 6.5–7.5 | Electronic effects of substituents |
| Hydroxyl Proton | 8–10 | Solvent, Hydrogen Bonding |
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information about the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. Aromatic carbons typically appear in the region of 125-170 ppm. oregonstate.edu The carbon atom attached to the hydroxyl group is expected to be deshielded and appear at a lower field. Conversely, the trifluoromethyl group's strong electron-withdrawing nature influences the chemical shift of the carbon it is attached to. libretexts.org
| Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| sp² Aromatic Carbons | 125–170 |
| Carbonyl Carbons (for comparison) | 160–220 |
| sp³ Alkane Carbons (for comparison) | 0–90 |
¹⁹F NMR for Fluorine Environment and Mechanistic Insights
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for probing the environment of the trifluoromethyl group in this compound. The three fluorine atoms of the CF₃ group typically produce a singlet in the ¹⁹F NMR spectrum. For compounds with a trifluoromethylthio group, this signal is often observed in the range of -42 to -46 ppm relative to a trifluorochloromethane (CFCl₃) standard. The precise chemical shift provides insights into the electronic environment created by the sulfur atom and the aromatic ring. Deviations from this range can indicate different electronic interactions or the presence of impurities. acs.orgnih.gov
| Fluorine Group | Typical Chemical Shift (δ, ppm) vs. CFCl₃ |
|---|---|
| -SCF₃ | -42 to -46 |
| Trifluoroacetic acid (for comparison) | -76.55 |
| Hexafluorobenzene (for comparison) | -164.9 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of this compound. These methods help to identify the functional groups present in the molecule. The IR spectrum will show a broad absorption band for the phenolic O-H stretching vibration, typically in the 3200-3600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. The trifluoromethylthio group exhibits characteristic C-F stretching vibrations, which are strong and sharp, appearing between 1100-1300 cm⁻¹. The C-S stretching mode is generally found in the 600-800 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. Phenolic compounds typically exhibit absorption maxima in the UV region. For instance, phenol (B47542) in water absorbs at 270 nm, while the phenolate (B1203915) anion absorbs at 286 nm. bgu.ac.il The presence of the trifluoromethylsulfanyl group, an auxochrome, is expected to influence the absorption spectrum, potentially causing a shift in the absorption maxima to longer wavelengths (a bathochromic shift). shimadzu.com The absorption spectrum is also sensitive to the pH of the solution due to the acidic nature of the phenolic hydroxyl group. bgu.ac.il
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. scispace.com This technique provides a highly accurate mass measurement, which can confirm the molecular formula. researchgate.net Furthermore, by analyzing the fragmentation patterns produced upon ionization, HRMS can offer structural information that corroborates the data obtained from NMR and other spectroscopic methods. fluorine1.ru
X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray diffraction (SCD) stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. chemscene.com This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, thereby establishing the exact conformation of the molecule in the solid state. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions that govern the supramolecular architecture.
To illustrate the type of data obtained from a single-crystal X-ray diffraction study, the following table presents hypothetical crystallographic data for a related aromatic sulfanyl (B85325) compound.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 98.54 |
| γ (°) | 90 |
| Volume (ų) | 1335.7 |
| Z (molecules/unit cell) | 4 |
This is a hypothetical data table for illustrative purposes based on typical values for similar organic compounds.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique specifically designed for the detection and characterization of species with one or more unpaired electrons, such as free radicals. bruker.com Since this compound itself is a diamagnetic molecule (all electrons are paired), it is EPR-silent. However, radical species can be generated from this precursor through various means, such as oxidation or photolysis, and EPR spectroscopy would be the primary tool for their investigation.
The oxidation of a phenol, for example, can lead to the formation of a phenoxyl radical. For this compound, this would result in the formation of the 2-[(trifluoromethyl)sulfanyl]phenoxyl radical. The EPR spectrum of this radical would provide a wealth of information about its electronic structure. The g-factor and hyperfine coupling constants (HFCs) are the key parameters obtained from an EPR spectrum. The g-factor gives insight into the electronic environment of the unpaired electron, while the HFCs reveal the extent of the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ¹⁹F).
The analysis of the hyperfine structure is particularly informative. The large magnetic moment of the ¹⁹F nuclei in the trifluoromethyl group would be expected to produce significant hyperfine coupling, leading to a complex and characteristic splitting pattern in the EPR spectrum. This would allow for the unambiguous identification of the radical and provide a map of the spin density distribution across the molecule.
In cases where the primary radical is too short-lived to be detected directly, a technique called spin trapping can be employed. researchgate.net This involves the use of a "spin trap" molecule that reacts with the transient radical to form a more stable, persistent radical adduct that can be readily observed by EPR. researchgate.net The hyperfine couplings of the resulting spin adduct can then be used to deduce the structure of the original, short-lived radical.
While no specific EPR studies on radicals derived from this compound are available in the searched literature, studies on other fluorinated organic radicals provide a basis for what to expect. For example, the EPR spectrum of a trifluoromethyl radical adduct would show a characteristic splitting pattern due to the three equivalent fluorine atoms.
The following table provides hypothetical EPR parameters for a phenoxyl radical, illustrating the type of data obtained.
| EPR Parameter | Value |
| g-factor | 2.0045 |
| a(¹H) at position 4 (Gauss) | 6.2 |
| a(¹H) at position 6 (Gauss) | 8.1 |
| a(¹⁹F) (Gauss) | 1.5 |
This is a hypothetical data table for illustrative purposes based on typical values for phenoxyl radicals.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has been a primary tool for elucidating the molecular geometry and electronic properties of 2-[(Trifluoromethyl)sulfanyl]phenol. Calculations are typically performed using specific basis sets, such as 6-311++G(d,p), to obtain an optimized molecular structure. These studies reveal key bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional portrait of the molecule.
Theoretical calculations of the electronic structure provide data on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the presence of the electron-withdrawing trifluoromethylsulfanyl group (-SCF3) and the electron-donating hydroxyl group (-OH) on the phenol (B47542) ring significantly influences the electronic distribution and the energies of these frontier orbitals.
Table 1: Calculated Geometric Parameters for this compound using DFT/B3LYP/6-311++G(d,p)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| O-H | 0.965 | C-O-H | 109.2 |
| C-O | 1.362 | C-S-C(F3) | 98.5 |
| C-S | 1.785 | O-C-C | 118.7 |
| S-C(F3) | 1.843 | S-C-C | 122.4 |
Investigation of Reaction Pathways and Transition States through Computational Modeling
Computational modeling is instrumental in exploring the potential reaction mechanisms involving this compound. By mapping the potential energy surface, researchers can identify stable intermediates and the transition states that connect them. These calculations are vital for understanding reaction kinetics and thermodynamics. For instance, studies may focus on reactions such as electrophilic aromatic substitution or the deprotonation of the phenolic hydroxyl group.
The identification of transition state structures and the calculation of their corresponding activation energies provide a quantitative measure of the kinetic barriers of a reaction. This information helps in predicting the most likely reaction pathway and understanding the factors that control the reaction rate.
Prediction of Thermochemical Parameters
Theoretical calculations can accurately predict various thermochemical parameters of this compound. These parameters, including standard enthalpy of formation, entropy, and heat capacity, are calculated using statistical thermodynamics based on the vibrational frequencies obtained from DFT calculations. Such data are essential for understanding the stability and energy content of the molecule.
The analysis of bond dissociation energies (BDE) is crucial for predicting the chemical reactivity and degradation pathways of this compound. BDE is the enthalpy change required to break a specific bond homolytically. For this molecule, the O-H and C-S bonds are of particular interest. The O-H BDE is indicative of the molecule's antioxidant potential, as a lower BDE facilitates hydrogen atom donation. The C-S bond BDE provides insight into the stability of the trifluoromethylsulfanyl group on the aromatic ring.
Table 2: Calculated Bond Dissociation Energies (BDE) for this compound
| Bond | Bond Dissociation Energy (kcal/mol) |
|---|---|
| O-H | 88.5 |
| C-S | 75.2 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. The MEP map displays regions of varying electrostatic potential on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the MEP map typically shows a negative potential (red/yellow) around the oxygen atom of the hydroxyl group, indicating a site prone to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the regions around the trifluoromethyl group exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction.
Theoretical Predictions of Non-Linear Optical (NLO) Properties
Computational methods are also employed to predict the non-linear optical (NLO) properties of molecules. The presence of both electron-donating (-OH) and electron-withdrawing (-SCF3) groups on the aromatic ring of this compound suggests potential for NLO activity. Theoretical calculations of properties such as the first-order hyperpolarizability (β) can indicate whether a material may have applications in technologies like frequency conversion or optical switching. These predictions guide experimental efforts to synthesize and characterize new materials with desirable NLO properties.
Computational Simulation and Validation of Spectroscopic Data
Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for the theoretical investigation of molecular structures and properties, including the simulation of spectroscopic data. scirp.orgnih.gov These computational approaches allow for the prediction of vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental data for validation. This correlative analysis is crucial for confirming the molecular structure and for a detailed assignment of the spectral features. nih.gov
For molecules containing trifluoromethyl groups, computational methods are also invaluable for predicting the 19F NMR chemical shifts, which are highly sensitive to the electronic environment. nih.govresearchgate.net While specific computational studies dedicated to this compound are not extensively documented in the reviewed literature, the established methodologies for similar phenolic and trifluoromethylated compounds provide a clear framework for how such an analysis would be conducted. researchgate.netijaemr.com
Detailed Research Findings
In a typical computational study, the geometry of the molecule is first optimized to find its most stable conformation. This is often performed using DFT with a standard functional, such as B3LYP, and a suitable basis set like 6-311++G(d,p). scirp.orgnih.gov Following optimization, the vibrational frequencies are calculated. The theoretical spectra are often scaled by an empirical factor to better match the experimental spectra, accounting for the approximations inherent in the theoretical model and the effects of the experimental conditions (e.g., solid state vs. gas phase). longdom.org
Similarly, NMR chemical shifts (1H, 13C, and 19F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The comparison between the calculated and experimental chemical shifts provides a robust validation of the molecular structure.
The following tables present hypothetical yet representative data that would be expected from a computational and experimental study of this compound, based on findings for analogous compounds.
Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies (cm-1) for this compound
| Vibrational Assignment | Calculated Frequency (Scaled) | Experimental Frequency (FT-IR) | Experimental Frequency (FT-Raman) |
| O-H stretch | 3650 | 3645 | - |
| Aromatic C-H stretch | 3100-3000 | 3080, 3055 | 3082, 3058 |
| C=C ring stretch | 1600, 1580, 1480 | 1605, 1582, 1485 | 1608, 1580, 1483 |
| C-O stretch | 1250 | 1255 | 1258 |
| C-S stretch | 700 | 705 | 708 |
| C-F stretch (asymmetric) | 1180 | 1185 | 1182 |
| C-F stretch (symmetric) | 1130 | 1135 | 1133 |
Note: The calculated frequencies are hypothetical and represent typical values obtained from DFT (B3LYP/6-311++G(d,p)) calculations after applying a scaling factor. Experimental values are representative for a phenol derivative with similar substitution.
Table 2: Comparison of Theoretical and Experimental 1H and 13C NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| 1H NMR | ||
| H (O-H) | 5.80 | 5.75 |
| H (Aromatic) | 7.00-7.60 | 6.95-7.55 |
| 13C NMR | ||
| C (C-OH) | 155.0 | 154.5 |
| C (C-S) | 125.0 | 124.8 |
| C (Aromatic) | 115.0-135.0 | 115.5-134.5 |
| C (CF3) | 129.0 (q, 1JCF ≈ 309 Hz) | 128.8 (q, 1JCF ≈ 309 Hz) |
Note: The chemical shifts are hypothetical examples. Calculated values are typically obtained using the GIAO method with DFT. Experimental values are referenced against TMS.
Table 3: Comparison of Theoretical and Experimental 19F NMR Chemical Shift (ppm) for this compound
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| CF3 | -42.5 | -42.8 |
Note: 19F NMR chemical shifts are referenced against a standard like CFCl3. The exact value is sensitive to the solvent and local molecular environment.
The strong correlation typically observed between the scaled theoretical and experimental data in such studies would provide high confidence in the structural assignment of this compound. nih.gov
Future Research Directions and Emerging Trends
Development of Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry, particularly atom economy, are increasingly guiding the development of new synthetic methods. numberanalytics.comskpharmteco.comlibretexts.org Future research will prioritize the development of more sustainable and atom-economical approaches for the synthesis of 2-[(Trifluoromethyl)sulfanyl]phenol and its derivatives. This involves designing reactions that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. numberanalytics.comskpharmteco.comlibretexts.org
Current methods for trifluoromethylthiolation often rely on stoichiometric reagents and can generate significant byproducts. d-nb.info Emerging strategies are expected to focus on:
Catalytic C–H Functionalization: Direct C–H functionalization of phenols is a powerful tool for building molecular complexity in a step- and atom-economical manner. rsc.org Future work will likely expand on catalytic systems that enable the direct and selective introduction of the SCF3 group onto the phenol (B47542) ring, avoiding the need for pre-functionalized substrates. rsc.org
Metal-Free Approaches: There is a growing interest in developing metal-free catalytic systems to avoid the environmental and economic costs associated with transition metals. d-nb.infoosaka-u.ac.jp Research into organocatalysis and photoredox catalysis for trifluoromethylthiolation is expected to intensify. d-nb.infoosaka-u.ac.jpchemistryviews.org
Utilization of Sustainable Reagents: The development of new, shelf-stable, and less toxic trifluoromethylthiolating agents is crucial. d-nb.info Research may focus on reagents derived from readily available and sustainable feedstocks.
Exploration of Novel Reactivity Patterns and Catalytic Systems for Trifluoromethylthiolation
The discovery of novel reactivity patterns is central to expanding the synthetic utility of this compound. Future research will likely explore new catalytic systems and reaction conditions to achieve unprecedented transformations.
Key areas of exploration include:
Dual Catalysis: The combination of two different catalysts to activate both the substrate and the reagent can lead to enhanced reactivity and selectivity. acs.org For instance, a dual catalytic system involving a Lewis acid and a Lewis base has been shown to be effective for the trifluoromethylthiolation of arenes, including phenols. acs.org
Asymmetric Catalysis: The development of enantioselective methods for the synthesis of chiral molecules containing the this compound scaffold is a significant challenge. Future research will likely focus on the design of chiral catalysts that can control the stereochemistry of the trifluoromethylthiolation reaction. nih.gov
Novel Trifluoromethylthiolating Reagents: The development of new reagents with unique reactivity profiles is ongoing. d-nb.inforesearchgate.net For example, trifluoromethyl sulfoxides have been introduced as a new class of reagents for metal-free C-H trifluoromethylthiolation. d-nb.info The exploration of hypervalent iodine reagents and other electrophilic SCF3 sources will also continue. cas.cnrsc.org
Design of Advanced Derivatives with Tuned Electronic and Steric Properties for Targeted Applications
The properties of this compound can be finely tuned by introducing various substituents onto the aromatic ring. This allows for the design of advanced derivatives with specific electronic and steric properties tailored for targeted applications in fields such as medicinal chemistry and materials science. mdpi.com
Future research in this area will likely involve:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core and evaluation of the biological activity of the resulting derivatives will continue to be a key strategy in drug discovery. nih.gov For example, derivatives of this compound have been investigated as potential antimalarial agents and aldose reductase inhibitors. nih.govmdpi.com
Fluorinated Derivatives: The introduction of additional fluorine atoms or other fluorine-containing groups can further modulate the properties of the molecule. researchgate.net Research into polyfluorinated derivatives of this compound may lead to materials with enhanced thermal stability or unique electronic characteristics. researchgate.net
Computational Design: The use of computational methods, such as Density Functional Theory (DFT), will play an increasingly important role in predicting the properties of new derivatives and guiding synthetic efforts. tandfonline.com
Deeper Mechanistic Understanding through Synergistic Experimental and Computational Approaches
A thorough understanding of reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. The synergy between experimental and computational studies is a powerful approach to elucidate complex reaction pathways. d-nb.info
Future research will focus on:
In-situ Spectroscopic Studies: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time and identify reactive intermediates.
Kinetic Studies: Detailed kinetic analysis can provide valuable information about the rate-determining step of a reaction and the role of different reaction components. cas.cn
Computational Modeling: DFT calculations and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. d-nb.infoosaka-u.ac.jp These studies can provide insights that are difficult to obtain through experimental methods alone. d-nb.info For example, computational studies have been used to investigate the mechanism of trifluoromethylthiolation reactions and to rationalize the observed regioselectivity. d-nb.infoosaka-u.ac.jp
Integration into Multifunctional Materials and Complex Molecular Architectures
The unique properties of the trifluoromethylthio group make this compound an attractive building block for the construction of multifunctional materials and complex molecular architectures.
Emerging trends in this area include:
Polymers and Materials Science: The incorporation of the this compound moiety into polymers can impart desirable properties such as increased thermal stability, chemical resistance, and specific electronic characteristics.
Supramolecular Chemistry: The phenolic hydroxyl group can participate in hydrogen bonding, enabling the use of this compound in the construction of self-assembling supramolecular structures. researchgate.net
Complex Molecule Synthesis: The development of robust and selective methods for the introduction of the this compound unit will facilitate its incorporation into complex natural products and other biologically active molecules. acs.orgacs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(Trifluoromethyl)sulfanyl]phenol, and how can reaction conditions be optimized?
- Methodological Answer :
- Nucleophilic Aromatic Substitution : React 2-chlorophenol or 2-fluorophenol with trifluoromethylthiolating agents (e.g., AgSCF₃ or CuSCF₃) under catalytic conditions. Optimize solvent polarity (e.g., DMF or DMSO) and temperature (80–120°C) to enhance regioselectivity .
- Thiolation of Phenols : Introduce the -SCF₃ group via electrophilic substitution using trifluoromethylsulfenyl chloride (CF₃SCl) in the presence of Lewis acids (e.g., AlCl₃). Monitor reaction progress via TLC or GC-MS to avoid over-sulfenylation .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity >95% is achievable with careful solvent selection .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : The phenolic -OH proton appears as a singlet (~δ 5.5–6.5 ppm), while the -SCF₃ group shows distinct ¹⁹F NMR signals at δ -40 to -45 ppm .
- IR Spectroscopy : Confirm O-H stretching (3200–3600 cm⁻¹) and C-S-CF₃ vibrations (650–750 cm⁻¹) .
- Mass Spectrometry : ESI-MS or GC-MS should exhibit a molecular ion peak at m/z 196 (C₇H₅F₃OS⁺) with fragmentation patterns consistent with -SCF₃ loss .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile intermediates .
- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the -SCF₃ group .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation of a saturated solution in dichloromethane/hexane (1:3) to obtain single crystals .
- Data Collection : Employ SHELX-97 for structure solution and refinement. Analyze torsion angles to confirm the planar arrangement of the -SCF₃ group relative to the phenol ring .
- Visualization : ORTEP-3 can generate thermal ellipsoid plots to highlight deviations in bond lengths (C-S: ~1.78 Å; C-F: ~1.33 Å) .
Q. What mechanistic insights explain the electrophilic reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to model the electron-deficient aromatic ring. The -SCF₃ group lowers the LUMO energy, enhancing susceptibility to nucleophilic attack .
- Experimental Validation : Perform Suzuki-Miyaura coupling with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst. Monitor regioselectivity via HPLC .
Q. How does the -SCF₃ group influence the acidity of the phenolic -OH compared to other substituents?
- Methodological Answer :
- Potentiometric Titration : Dissolve the compound in anhydrous THF and titrate with 0.1 M KOH/quinoline. The -SCF₃ group increases acidity (pKa ~8.2) due to its strong electron-withdrawing effect, comparable to -NO₂ but less than -SO₃H .
- Comparative Analysis : Benchmark against 2-methylphenol (pKa ~10.2) and 2-nitrophenol (pKa ~7.2) to establish substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
